

# (2S)-2-(methoxymethyl)morpholine SMILES notation

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name:	(2S)-2-(methoxymethyl)morpholine
CAS No.:	157791-20-3
Cat. No.:	B169766

[Get Quote](#)

An In-depth Technical Guide to **(2S)-2-(methoxymethyl)morpholine**: Structure, Synthesis, and Application in Drug Discovery

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **(2S)-2-(methoxymethyl)morpholine**, a heterocyclic compound of significant interest in the field of medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the molecule's structural representation, physicochemical properties, stereoselective synthesis, and its strategic application as a pharmacophore in modern drug design. We will explore the causality behind its utility, grounded in its unique structural and electronic features that impart favorable pharmacokinetic and pharmacodynamic properties to parent molecules.

## The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group.<sup>[1][2]</sup> This unique combination confers a set of desirable physicochemical properties, establishing it as a "privileged scaffold" in drug discovery. Its presence can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability. The nitrogen atom

acts as a weak base, with a pKa that is often advantageous for physiological interactions, while the oxygen atom can serve as a hydrogen bond acceptor.[3] These attributes allow the morpholine moiety to improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate, making it a valuable building block for optimizing lead compounds.[3][4]

**(2S)-2-(methoxymethyl)morpholine** is a specific chiral derivative that offers a defined three-dimensional orientation for its substituents, which is critical for achieving stereospecific interactions with biological targets such as enzymes and receptors.

## Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's structure and properties is fundamental to its application. The canonical representation for **(2S)-2-(methoxymethyl)morpholine** is defined by its Simplified Molecular-Input Line-Entry System (SMILES) notation.

SMILES Notation: COC[C@@H]1CNCCO1[5]

This notation precisely describes the molecule's topology and stereochemistry:

- COC represents the methoxy group (CH<sub>3</sub>-O-).
- C is the start of the methoxymethyl side chain attached to the morpholine ring.
- [C@@H] indicates a chiral center with a specific (S) configuration at the 2-position of the morpholine ring.
- 1CNCCO1 defines the morpholine ring structure, where the numbers indicate the ring closure points.

A summary of its key computed properties is presented below, providing a quantitative basis for its utility in drug design.

Property	Value	Source
Molecular Formula	C6H13NO2	PubChem[5]
Molecular Weight	131.17 g/mol	PubChem[5]
CAS Number	157791-20-3	PubChem[5]
XLogP3	-0.7	PubChem[5]
Hydrogen Bond Donor Count	1	PubChem[5]
Hydrogen Bond Acceptor Count	3	PubChem[5]
Rotatable Bond Count	2	PubChem[5]

The negative XLogP3 value indicates the hydrophilic nature of the molecule, a direct consequence of the ether and amine functionalities, which is often desirable for improving the solubility of drug candidates.

## Stereoselective Synthesis Protocol

The enantiomeric purity of **(2S)-2-(methoxymethyl)morpholine** is critical for its application in chiral drug synthesis. The following protocol describes a robust, stereoselective synthesis adapted from established methods for similar morpholine derivatives.[6] The causality behind this specific pathway lies in the use of a chiral starting material to set the stereocenter, followed by a base-catalyzed intramolecular cyclization.

## Experimental Protocol: Synthesis of (2S)-2-(methoxymethyl)morpholine

### Step 1: Nucleophilic Opening of Chiral Epoxide

- Rationale: This step establishes the required stereochemistry. (S)-(-)-glycidyl methyl ether serves as the chiral source. Taurine (2-aminoethanesulfonic acid), under basic conditions, acts as the nucleophile to open the epoxide ring, forming a stable intermediate.

- In a reaction vessel equipped with a magnetic stirrer and reflux condenser, dissolve taurine (5.0 eq.) in a 40% aqueous sodium hydroxide solution.
- Warm the mixture to 50°C.
- Slowly add a solution of (S)-(-)-glycidyl methyl ether (1.0 eq.) in methanol dropwise to the stirred, heated mixture.
- Maintain the reaction temperature at 50°C and stir for 90 minutes to ensure complete epoxide opening.

### Step 2: Intramolecular Cyclization

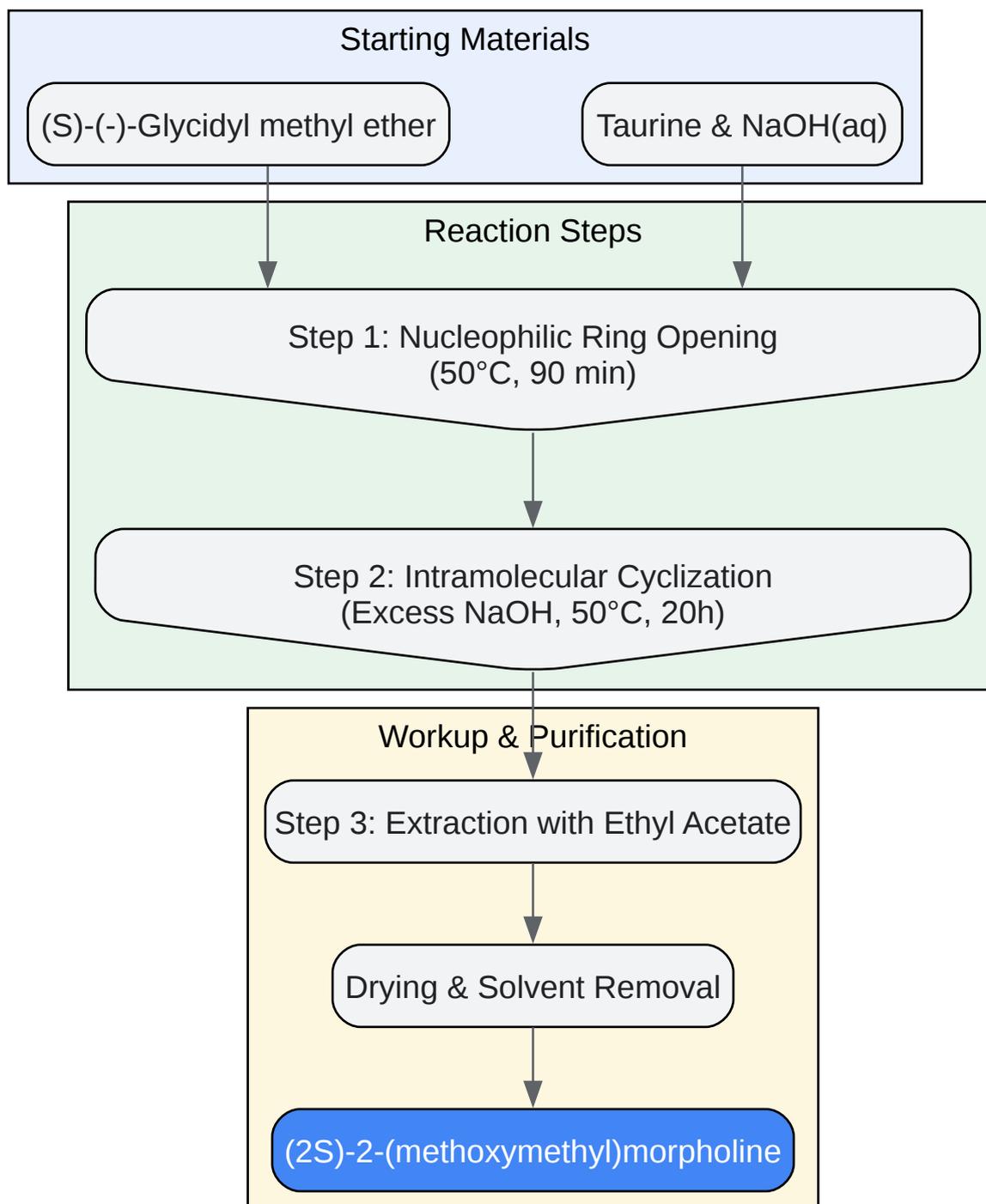
- Rationale: The addition of excess strong base promotes the deprotonation of the hydroxyl group, which then acts as a nucleophile in an intramolecular Williamson ether synthesis-like reaction to form the morpholine ring.
- To the reaction mixture, add an additional volume of 40% aqueous sodium hydroxide.
- Continue stirring at 50°C for approximately 20-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

### Step 3: Extraction and Purification

- Rationale: Standard workup and purification steps are required to isolate the final product from the aqueous, basic reaction medium.
- Cool the reaction mixture to room temperature and dilute with deionized water.
- Transfer the mixture to a separatory funnel and perform liquid-liquid extraction using ethyl acetate (3x volumes).
- Combine the organic phases.
- Dry the combined organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure **(2S)-2-(methoxymethyl)morpholine**.

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

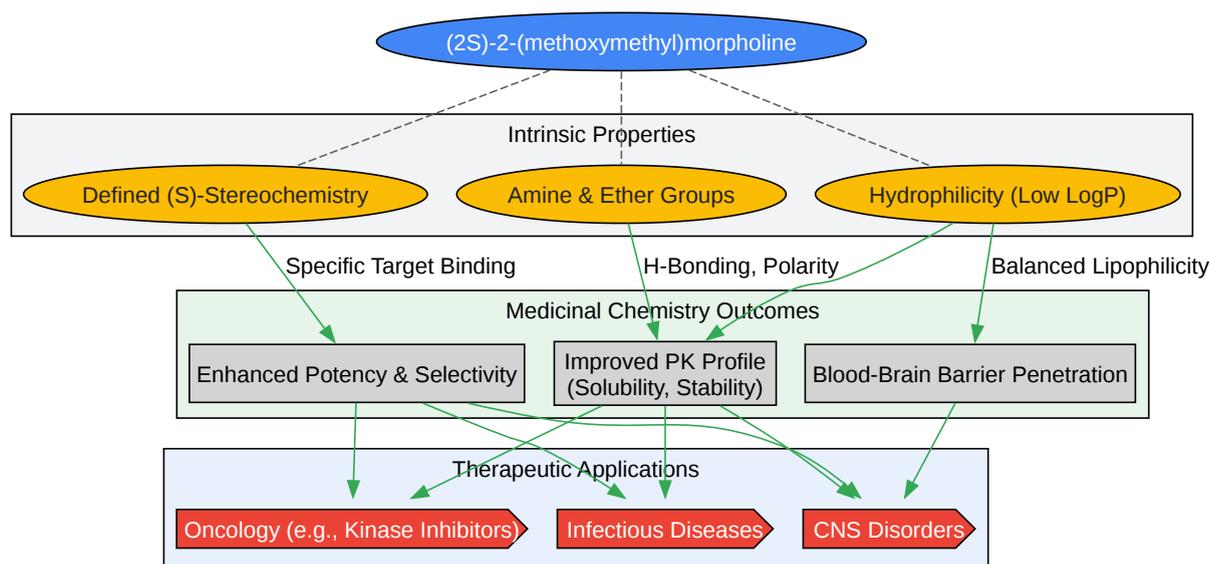
Caption: Stereoselective synthesis of **(2S)-2-(methoxymethyl)morpholine**.

## Applications in Drug Discovery and Development

The strategic incorporation of the **(2S)-2-(methoxymethyl)morpholine** moiety into a larger molecule is a well-established tactic in medicinal chemistry to enhance drug-like properties. Its utility can be categorized into several key areas.

- **Improving Pharmacokinetic (PK) Properties:** As discussed, the morpholine ring generally increases hydrophilicity and can improve metabolic stability, leading to better oral bioavailability and a more predictable PK profile.<sup>[3][4]</sup>
- **Enhancing Potency and Selectivity:** The defined stereochemistry of the methoxymethyl group at the C2 position can be crucial for specific interactions within a target's binding pocket. The oxygen atoms of the ether and the morpholine ring can act as key hydrogen bond acceptors, anchoring the ligand to the protein. This can lead to increased potency and selectivity for the desired biological target.
- **Scaffold for CNS-Active Agents:** The physicochemical properties of morpholine derivatives make them particularly suitable for developing drugs targeting the central nervous system (CNS).<sup>[3]</sup> The scaffold can help achieve the delicate balance of lipophilicity and polarity required for penetration of the blood-brain barrier (BBB).<sup>[3]</sup>
- **Building Block for Diverse Therapeutics:** The morpholine nucleus is a core component in a wide array of therapeutic agents with activities including anticancer, anti-inflammatory, and antimicrobial.<sup>[1]</sup> For example, morpholine derivatives have been developed as potent and selective inhibitors of key signaling proteins like PI3K and mTOR kinases in cancer therapy.<sup>[7]</sup>

## Logical Framework for Utility in Drug Design



[Click to download full resolution via product page](#)

Caption: Rationale for the utility of the scaffold in drug development.

## Conclusion

**(2S)-2-(methoxymethyl)morpholine** is more than a simple heterocyclic building block; it is a sophisticated tool for medicinal chemists. Its defined structure, represented by the SMILES notation COC[C@@H]1CNCCO1, provides a chiral scaffold with inherent drug-like properties. The ability to synthesize this compound in an enantiomerically pure form allows for its rational incorporation into novel therapeutic agents to optimize their pharmacokinetic profiles and enhance their interaction with biological targets. As drug discovery continues to demand molecules with increasingly refined properties, the strategic use of scaffolds like **(2S)-2-(methoxymethyl)morpholine** will remain a cornerstone of successful pharmaceutical development.

## References

- E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [\[Link\]](#)
- PubChem. **(2S)-2-(methoxymethyl)morpholine** | C<sub>6</sub>H<sub>13</sub>NO<sub>2</sub> | CID 10103206. Available from: [\[Link\]](#)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11333552, Morpholine, 2-[(2-methoxyphenoxy)methyl]-. Available from: [\[Link\]](#)
- PubChemLite. 2-(methoxymethyl)-2-methylmorpholine (C<sub>7</sub>H<sub>15</sub>NO<sub>2</sub>). Available from: [\[Link\]](#)
- Dal Piaz, V., et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [\[Link\]](#)
- Google Patents. EP1087966B1 - Chemical synthesis of morpholine derivatives.
- ResearchGate. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [\[Link\]](#)
- Wikipedia. 2C-B-morpholine. Available from: [\[Link\]](#)
- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [\[Link\]](#)
- MDPI. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Available from: [\[Link\]](#)
- Huntsman Corporation. Morpholine - Heterocyclic Amines. Available from: [\[Link\]](#)
- ResearchGate. Chemical structures of various morpholine containing natural and synthetic compounds. Available from: [\[Link\]](#)
- Wikipedia. Morpholine. Available from: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. Morpholine - Wikipedia \[en.wikipedia.org\]](#)
- [3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. \(2S\)-2-\(methoxymethyl\)morpholine | C6H13NO2 | CID 10103206 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. \(2R\)-2-\(Methoxymethyl\)morpholine synthesis - chemicalbook \[chemicalbook.com\]](#)
- [7. e3s-conferences.org \[e3s-conferences.org\]](#)
- To cite this document: BenchChem. [(2S)-2-(methoxymethyl)morpholine SMILES notation]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b169766#2s-2-methoxymethyl-morpholine-smiles-notation\]](https://www.benchchem.com/product/b169766#2s-2-methoxymethyl-morpholine-smiles-notation)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)